molecular formula C17H25N3O3S B5319201 N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide

N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide

Cat. No. B5319201
M. Wt: 351.5 g/mol
InChI Key: JKXMOQJVDGMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer and has since been the subject of numerous scientific studies. In

Mechanism of Action

CP-690,550 works by inhibiting the activity of Janus kinase 3 (JAK3), which is a member of the Janus kinase family of enzymes. JAK3 is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting JAK3, CP-690,550 can reduce the activity of these cytokines and suppress the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and suppress the immune response in various autoimmune diseases. It has also been shown to reduce the proliferation of T cells, which are involved in the immune response. In addition, CP-690,550 has been shown to reduce the production of cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

CP-690,550 has a number of advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which means that it can specifically target this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation is that it can have off-target effects, which means that it can affect other enzymes or proteins in the body. This can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for the study of CP-690,550. One direction is to explore its potential therapeutic applications in other autoimmune diseases, such as inflammatory bowel disease and lupus. Another direction is to study its effects on other signaling pathways in the body, such as the STAT and PI3K pathways. Additionally, further research is needed to better understand the off-target effects of CP-690,550 and to develop more selective inhibitors of JAK3.

Synthesis Methods

CP-690,550 is a small molecule drug that can be synthesized using a multistep process. The first step involves the reaction of 4-aminobenzenesulfonamide with cyclopentyl isocyanate to form N-cyclopentylsulfonamide-4-aminobenzene. This is followed by the reaction of the resulting compound with 1-piperidinecarboxylic acid to form CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), which is involved in the signaling pathways of various cytokines. By inhibiting JAK3, CP-690,550 can reduce inflammation and suppress the immune response.

properties

IUPAC Name

N-[4-(cyclopentylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(20-12-4-1-5-13-20)18-14-8-10-16(11-9-14)24(22,23)19-15-6-2-3-7-15/h8-11,15,19H,1-7,12-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXMOQJVDGMQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.